1,1-Diphenylheptane

Descripción general

Descripción

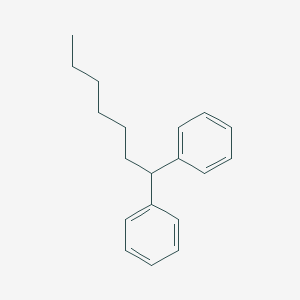

1,1-Diphenylheptane is an organic compound with the molecular formula C₁₉H₂₄. It is a derivative of heptane, where two phenyl groups are attached to the first carbon atom of the heptane chain. This compound is known for its unique structural properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Diphenylheptane can be synthesized through several methods. One common approach involves the reaction of heptane with benzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the diphenyl derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Diphenylheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of heptane derivatives.

Substitution: Formation of halogenated or nitrated diphenylheptane compounds.

Aplicaciones Científicas De Investigación

1,1-Diphenylheptane is utilized in various scientific research fields, including:

Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 1,1-Diphenylheptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparación Con Compuestos Similares

- 1,1-Diphenylhexane

- 1,1-Diphenyloctane

- 1,1-Diphenylnonane

Comparison: 1,1-Diphenylheptane is unique due to its specific chain length and the positioning of phenyl groups. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences make it suitable for distinct applications and research purposes.

Actividad Biológica

1,1-Diphenylheptane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a heptane backbone with two phenyl groups attached to the first carbon. This structural configuration may influence its biological activity, particularly in terms of its interaction with cellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that diarylheptanoids, which share structural similarities with this compound, can inhibit cancer cell proliferation. For example, compounds derived from the genus Alnus demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma cells (HT-29) and non-small cell lung carcinoma cells .

- Inhibition of Enzymatic Activity : Certain diarylheptanoids have been identified as potent inhibitors of enzymes involved in inflammatory processes. For instance, compounds from ginger and Alpinia officinarum were found to inhibit prostaglandin and leukotriene biosynthesis .

Case Studies

A notable case study involved the investigation of the anticancer properties of diarylheptanoids. The study highlighted several compounds that exhibited strong inhibitory effects on cancer cell lines through mechanisms such as oxidative stress induction and apoptosis pathway activation .

Data Table: Biological Activities of Related Compounds

The biological activity of this compound may be attributed to several mechanisms:

Propiedades

IUPAC Name |

1-phenylheptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLKNWMNBXHXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871847 | |

| Record name | 1,1,-Diphenylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-05-8 | |

| Record name | 1,1′-Heptylidenebis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,-Diphenylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,-Diphenylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.